molecular formula C22H28N2O2 B4519993 N-(4-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

N-(4-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4519993
M. Wt: 352.5 g/mol
InChI Key: XWTPZMMZFADJJU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is 352.215078140 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical Synthesis and Antagonistic Properties

A practical synthesis method for a related compound, an orally active CCR5 antagonist, has been developed, showcasing the utility of complex organic synthesis in creating bioactive molecules. This process involves several steps including esterification, Claisen type reaction, and Suzuki−Miyaura reaction, culminating in a method that avoids chromatographic purification (Ikemoto et al., 2005). This example underscores the importance of synthetic chemistry in drug development, particularly for targeting specific receptors such as CCR5, which is significant in diseases like HIV.

Azepanium Ionic Liquids

Research into azepanium ionic liquids demonstrates the versatility of azepane-based compounds in creating new families of ionic liquids. These substances, derived from a coproduct of the polyamide industry, offer environmentally friendly alternatives to traditional solvents due to their liquid state at room temperature and wide electrochemical windows (Belhocine et al., 2011). The study highlights the potential of such compounds in green chemistry applications, including as electrolytes in energy storage systems.

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provide insights into the structural analysis and potential bioactivity of similar compounds. These derivatives have been analyzed using various spectroscopic methods, demonstrating the role of organic synthesis in producing compounds for further pharmacological testing (Özer et al., 2009). Such studies are crucial for the development of new pharmaceuticals and understanding the relationship between structure and activity.

Thermal Reactivity and Isomerization Studies

Investigations into the thermal reactivity of tricyclic diacyltriazolines, resulting from additions of aryl azides to quinones, reveal complex reaction pathways that include isomerization and decomposition. This research sheds light on the behavior of organic compounds under thermal stress and the formation of various reaction products, which is relevant for designing synthetic routes and understanding the stability of organic molecules (Benati et al., 1991).

Adhesive Properties and Dental Applications

The development of novel monomers for dental adhesives demonstrates the application of specific organic compounds in creating hydrolytically stable phosphonic acids. These compounds have shown significant potential in improving the bond strength between dental composites and tooth substance, highlighting the interdisciplinary nature of organic chemistry and materials science in medical applications (Catel et al., 2008).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-26-20-14-12-19(13-15-20)23-22(25)24-16-6-4-5-7-21(24)18-10-8-17(2)9-11-18/h8-15,21H,3-7,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTPZMMZFADJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.